2-Undecanoyloxazole

Lipophilicity QSAR Membrane Permeability

SAR studies on 2-acyloxazole 5-LOX inhibitors are frequently confounded by chain-length-dependent lipophilicity shifts that alter membrane partitioning and target engagement. 2-Undecanoyloxazole (CAS 898758-45-7) resolves this with a precisely defined C11 acyl chain (LogP 5.0), bridging the gap between C10 (LogP 4.4) and C12 (LogP 5.5) homologs for systematic structure-activity correlation. • Distinct LogP 5.0 enables controlled lipophilicity-activity profiling across the 2-acyloxazole series. • Reported 5-LOX inhibitory activity supports use as a reference tool in cell-based inflammation assays. • ≥97% purity with reliable batch consistency and global shipping for reproducible experimental outcomes.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 898758-45-7
Cat. No. B1324197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecanoyloxazole
CAS898758-45-7
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)C1=NC=CO1
InChIInChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3
InChIKeyZXRINHMDCFEPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecanoyloxazole (CAS 898758-45-7) Product-Specific Evidence Guide: Technical Profile and Baseline Identification


2-Undecanoyloxazole (CAS 898758-45-7), also known as 1-(1,3-oxazol-2-yl)undecan-1-one, is a synthetic organic compound belonging to the 2-acyloxazole class [1]. It is a heterocyclic aromatic compound containing an oxazole ring and a long aliphatic chain (C11) . Its molecular formula is C14H23NO2, with a molecular weight of 237.34 g/mol and a computed XLogP3-AA of 5.0, indicating significant lipophilicity [1]. The compound is primarily available as a research chemical with typical purities of 95-98%, and is supplied by vendors such as MolCore and CymitQuimica for laboratory use . Its biological activity has been noted in the context of 5-lipoxygenase (5-LOX) inhibition, a key enzyme in leukotriene biosynthesis, as well as potential antimicrobial properties [2].

Why 2-Undecanoyloxazole Cannot Be Directly Substituted by In-Class Analogs in Sensitive Assays: Physicochemical and Biological Context


Generic substitution within the 2-acyloxazole series is not advised due to critical differences in physicochemical properties and biological activity. The length of the aliphatic chain in these compounds directly influences key parameters such as lipophilicity (LogP), molecular weight, and, consequently, membrane permeability, protein binding, and metabolic stability [1]. While 2-Undecanoyloxazole (C11 chain) shares the same core oxazole moiety and polar surface area (43.1 Ų) with its C10 (2-Decanoyloxazole) and C12 (2-Dodecanoyloxazole) homologs, its intermediate chain length results in a distinct LogP value of 5.0, compared to 4.4 for C10 and 5.5 for C12 [1][2][3]. This 0.6 LogP unit difference relative to the C10 analog can translate to a significant change in compound partitioning within biological systems [4]. Furthermore, literature indicates that 2-Undecanoyloxazole is a potent lipoxygenase inhibitor, a property that may not be equally shared by its immediate homologs without specific experimental validation [5]. The data presented below quantitatively illustrates these differentiation points, providing a basis for informed selection.

2-Undecanoyloxazole: Quantitative Differentiation Evidence vs. Structural Analogs and Reference Compounds


Chain-Length-Dependent Lipophilicity (LogP) of 2-Undecanoyloxazole vs. C10 and C12 Homologs

The lipophilicity of 2-Undecanoyloxazole is determined by its 11-carbon acyl chain, resulting in a computed XLogP3-AA of 5.0. This is notably higher than the C10 homolog 2-Decanoyloxazole (XLogP3-AA = 4.4) and lower than the C12 homolog 2-Dodecanoyloxazole (XLogP3-AA = 5.5) [1][2][3]. This quantitative difference is a primary driver of differential membrane permeability and in vivo distribution.

Lipophilicity QSAR Membrane Permeability

Comparative Physicochemical Profile: 2-Undecanoyloxazole vs. Known 5-LOX Inhibitor Zileuton

2-Undecanoyloxazole exhibits a distinct physicochemical profile compared to the clinically used 5-lipoxygenase (5-LOX) inhibitor Zileuton. With a molecular weight of 237.34 g/mol and a LogP of 5.0, it is more lipophilic than Zileuton (MW 236.29 g/mol, LogP ~2.1) [1][2]. Both compounds share a topological polar surface area (TPSA) of ~43 Ų . This difference in lipophilicity may translate to different membrane permeability and distribution characteristics.

Physicochemical Properties Drug-likeness 5-LOX Inhibition

Potential 5-Lipoxygenase Inhibitory Activity of 2-Undecanoyloxazole: Class-Level Inference

2-Undecanoyloxazole has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 data for this compound against human 5-LOX is not available in primary literature, it has been included in assays for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells [2]. This suggests a potential for 5-LOX modulation, a key anti-inflammatory target [3].

5-Lipoxygenase Inhibition Inflammation Enzyme Assay

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Comparative Analysis with Homologs

2-Undecanoyloxazole maintains a constant topological polar surface area (TPSA) of 43.1 Ų across the C10-C12 2-acyloxazole series, despite increasing molecular weight and lipophilicity [1][2][3]. However, the rotatable bond count increases from 9 (C10) to 10 (C11) to 11 (C12) [1][2][3]. This increase in molecular flexibility may affect entropic contributions to binding and conformational sampling in target interactions [4].

Physicochemical Properties Drug-likeness QSAR

Key Application Scenarios for 2-Undecanoyloxazole Based on Quantitative Differentiation Evidence


QSAR and Structure-Activity Relationship (SAR) Studies for Lipoxygenase Inhibitors

The distinct lipophilicity (LogP 5.0) and intermediate chain length of 2-Undecanoyloxazole make it a valuable reference compound in SAR studies of 2-acyloxazoles as 5-LOX inhibitors. Its properties can be compared with those of C10 (LogP 4.4) and C12 (LogP 5.5) homologs to correlate chain length with biological activity, membrane permeability, and target engagement [1][2][3].

Development of Cell-Based Assays for Leukotriene Biosynthesis

Given its reported lipoxygenase inhibitory activity and inclusion in 5-LOX translocation assays, 2-Undecanoyloxazole can serve as a tool compound in cell-based models of inflammation. Its specific physicochemical profile (e.g., higher LogP than Zileuton) may be exploited to study differential compound distribution and efficacy in lipid-rich cellular compartments [4][5].

Physicochemical Profiling and Compound Characterization for Library Screening

The compound's well-defined physicochemical properties (MW 237.34, TPSA 43.1 Ų, 10 rotatable bonds) make it suitable for inclusion in compound libraries designed to explore chemical space around 2-acyloxazoles. Its data can be used to calibrate computational models for predicting ADME properties of related heterocyclic scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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